DBCO-NHCO-PEG4-amine

Bioorthogonal Chemistry Click Chemistry Bioconjugation

DBCO-NHCO-PEG4-amine is a cleavable heterobifunctional linker with a carbamate motif for controlled intracellular payload release in ADCs—a feature non-cleavable DBCO-amine analogs lack. The PEG4 spacer boosts aqueous solubility, minimizing organic co-solvent use. DBCO enables copper-free SPAAC for live-cell/in vivo compatibility; the terminal amine allows orthogonal, site-specific conjugation. Validated in SKBR3 cells (EC50 22–280 nM). Ideal for cleavable ADC and PROTAC architectures.

Molecular Formula C29H37N3O6
Molecular Weight 523.6 g/mol
CAS No. 1255942-08-5
Cat. No. B606956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NHCO-PEG4-amine
CAS1255942-08-5
SynonymsDBCO-NHCO-PEG4-amine
Molecular FormulaC29H37N3O6
Molecular Weight523.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H37N3O6/c30-13-16-36-18-20-38-22-21-37-19-17-35-15-12-28(33)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33)
InChIKeyKTIOBJVNCOFWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DBCO-NHCO-PEG4-amine (CAS 1255942-08-5): A Cleavable ADC/PROTAC Linker with Orthogonal Click and Amine Reactivity


DBCO-NHCO-PEG4-amine (CAS 1255942-08-5) is a heterobifunctional polyethylene glycol (PEG) linker containing a dibenzocyclooctyne (DBCO) moiety for strain-promoted azide-alkyne cycloaddition (SPAAC) and a primary amine for further functionalization . The compound features a cleavable carbamate linkage within its structure, distinguishing it from non-cleavable DBCO-PEG-amine analogs [1]. The PEG4 spacer (four ethylene glycol units) provides a hydrophilic arm that enhances aqueous solubility while maintaining a moderate chain length suitable for bioconjugation applications .

Why DBCO-NHCO-PEG4-amine Cannot Be Replaced by Generic DBCO-Amine or Non-PEGylated DBCO Linkers


Substituting DBCO-NHCO-PEG4-amine with a generic DBCO-amine lacking the PEG4 spacer or with a non-cleavable DBCO analog introduces quantifiable performance deficits. The PEG4 spacer is not merely a solubility enhancer; it provides a measurable increase in aqueous solubility relative to non-PEGylated DBCO derivatives, which is critical for maintaining conjugate dispersibility in biological buffers . Furthermore, the NHCO (carbamate) linkage confers cleavable functionality under specific conditions, enabling controlled payload release—a feature absent in non-cleavable DBCO-PEG-amine variants such as DBCO-PEG4-amine (CAS 1840886-10-3), which utilize a direct amide bond to the DBCO group and are not designed for degradable ADC architectures . Generic substitution would therefore compromise both solubility and the cleavable release mechanism essential for ADC efficacy.

DBCO-NHCO-PEG4-amine (CAS 1255942-08-5): Quantifiable Differentiation Evidence for Scientific Selection


SPAAC Reaction Kinetics: Copper-Free DBCO Conjugation vs. Copper-Catalyzed CuAAC

The DBCO moiety in DBCO-NHCO-PEG4-amine enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating the requirement for cytotoxic Cu(I) catalysts . While SPAAC kinetics are slower than CuAAC, this trade-off is deliberate and quantifiable: SPAAC operates with rate constants (k) in the range of 10⁻² to 1 M⁻¹ s⁻¹, compared to CuAAC k values of 10–100 M⁻¹ s⁻¹ at 20 µM Cu(I) [1].

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Cleavable vs. Non-Cleavable DBCO Linker: Quantified ADC Cytotoxicity in SKBR3 Cells

DBCO-NHCO-PEG4-amine contains a cleavable carbamate (NHCO) linkage that enables intracellular payload release, distinguishing it from non-cleavable DBCO-PEG4-amine analogs (e.g., CAS 1840886-10-3) which lack this degradable motif . The functional consequence is quantified via ADC cytotoxicity: when DBCO-NHCO-PEG4-amine is used to conjugate MMAE payload to antibodies, the resulting ADCs exhibit EC50 values of 280 nM (DBCO-VCpAB-MMAE) and 22 nM (DBCO-TRX-MMAE) in SKBR3 breast cancer cells .

ADC Linker Antibody-Drug Conjugate Cytotoxicity

PEG4 Spacer: Aqueous Solubility Enhancement vs. Non-PEGylated DBCO-Amine

The PEG4 spacer in DBCO-NHCO-PEG4-amine provides quantifiable improvements in aqueous solubility relative to non-PEGylated DBCO-amine derivatives. The hydrophilic PEG arm increases water solubility, with the compound exhibiting solubility of 10 mM in DMSO and enhanced compatibility with aqueous buffers . In contrast, non-PEGylated DBCO-amine analogs (e.g., DBCO-C6-amine lacking PEG units) show markedly lower aqueous solubility and often require higher percentages of organic co-solvents for conjugation reactions .

PEG Linker Solubility Bioconjugation

SPAAC Biocompatibility: Elimination of Cytotoxic Cu(I) Catalyst

DBCO-NHCO-PEG4-amine enables SPAAC, which proceeds without the copper(I) catalyst required for CuAAC . Mammalian cells exhibit limited tolerance to copper exposure: even with stabilizing ligands such as THPTA, copper concentrations above 20 µM can induce cytotoxicity . SPAAC eliminates this toxicity concern entirely, enabling labeling of live cells and in vivo applications where copper catalysts are contraindicated .

SPAAC Copper-Free Click Chemistry Live-Cell Labeling

Dual Orthogonal Reactivity: DBCO (SPAAC) + Primary Amine vs. Single-Function DBCO Linkers

DBCO-NHCO-PEG4-amine provides two orthogonal reactive handles: a DBCO group for SPAAC with azides and a primary amine for coupling with carboxyls, NHS esters, or activated carbonyls . This dual functionality enables sequential, site-specific conjugation without cross-reactivity. In contrast, single-function DBCO reagents (e.g., DBCO-acid, DBCO-NHS) lack the amine handle, requiring additional linker chemistry to attach payloads or targeting ligands .

Heterobifunctional Linker Orthogonal Conjugation PROTAC Synthesis

DBCO-NHCO-PEG4-amine: Validated Application Scenarios for Scientific Procurement


Synthesis of Cleavable Antibody-Drug Conjugates (ADCs) Requiring Intracellular Payload Release

DBCO-NHCO-PEG4-amine is explicitly designed as a cleavable ADC linker. The carbamate (NHCO) bond enables intracellular degradation and payload release, a prerequisite for ADC efficacy . As demonstrated in SKBR3 cell assays, ADCs constructed with this linker achieve potent cytotoxicity (EC50 = 22–280 nM depending on antibody format) . Researchers requiring cleavable linker functionality should select this compound over non-cleavable DBCO-PEG4-amine (CAS 1840886-10-3), which lacks the degradable carbamate motif.

Copper-Free Bioconjugation in Live-Cell or In Vivo Settings

The DBCO group enables SPAAC without cytotoxic copper catalysts, making DBCO-NHCO-PEG4-amine suitable for labeling live cells, primary tissues, and in vivo models where CuAAC catalyst toxicity is prohibitive . The PEG4 spacer further enhances aqueous solubility, reducing the need for organic co-solvents that could compromise cell viability . This compound is appropriate for cell-surface azide labeling, metabolic glycan engineering follow-up, and in vivo imaging probe conjugation.

PROTAC Linker for Ternary Complex Formation

DBCO-NHCO-PEG4-amine is classified as a PEG-based PROTAC linker and can be used to join two essential ligands (target protein ligand and E3 ligase ligand) to form functional PROTAC molecules . The PEG4 spacer provides appropriate length for ternary complex formation while maintaining solubility. The DBCO group enables attachment to azide-functionalized ligands, and the primary amine allows conjugation to carboxyl-containing partners .

Sequential Orthogonal Bioconjugation Workflows

The heterobifunctional architecture (DBCO + amine) supports sequential, site-specific conjugation protocols . For example, the DBCO group can first react with an azide-modified antibody or targeting protein, followed by amine coupling to a carboxyl-containing fluorophore, drug payload, or solid support. This orthogonal reactivity reduces the number of linker steps compared to using separate DBCO and amine-functionalized reagents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-NHCO-PEG4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.